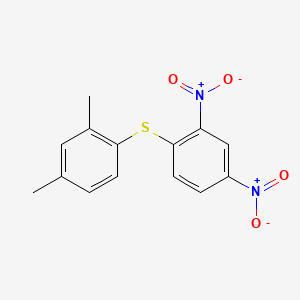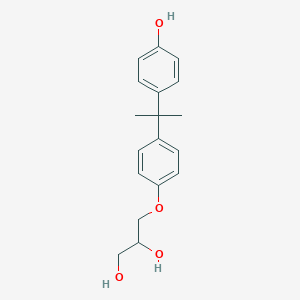
4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether is a chemical compound with the empirical formula C21H28O6 and a molecular weight of 376.44 g/mol . This compound is a derivative of Bisphenol A and is commonly used in the production of epoxy resins, which are utilized in various industrial applications such as coatings, adhesives, and sealants .
准备方法
4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether can be synthesized through several methods. One common synthetic route involves the reaction of Bisphenol A with epichlorohydrin . Another method involves the use of glycerol and diethyl carbonate in the presence of potassium carbonate as a catalyst . The reaction is typically carried out at elevated temperatures, around 110°C . Industrial production methods often involve the use of zinc-magnesium oxide as a catalyst and phosphoric acid as an auxiliary agent .
化学反应分析
4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halogens.
Hydrolysis: The compound can hydrolyze to form Bisphenol A and other hydrolysis products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides . Major products formed from these reactions include various derivatives of Bisphenol A and its corresponding alcohols .
科学研究应用
4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether involves its interaction with estrogen receptors and androgen receptors . It acts as an agonist on estrogen receptors and an antagonist on androgen receptors, leading to various biological effects . The compound can interfere with spermatogenesis and impair male reproductive function . Additionally, it induces the expression of the orphan nuclear receptor Nur77 gene and increases steroidogenesis in mouse testicular Leydig cells .
相似化合物的比较
4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether can be compared with other similar compounds such as:
Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether: This compound is a derivative of Bisphenol A diglycidyl ether and is widely present in canned food samples.
Bisphenol A (2,3-dihydroxypropyl) glycidyl ether: This compound is used as a substrate to prepare epoxy resins and is commonly used in coatings and adhesives.
Bisphenol F diglycidyl ether: This compound is used as an alternative to Bisphenol A in the production of epoxy resins for food-contact materials.
The uniqueness of this compound lies in its specific chemical structure and its applications in various fields, particularly in the production of epoxy resins and its role as an endocrine disruptor .
属性
IUPAC Name |
3-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-18(2,13-3-7-15(20)8-4-13)14-5-9-17(10-6-14)22-12-16(21)11-19/h3-10,16,19-21H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZZIXGIFLTKTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2(1H)-Pyridinone, 1-[[4-[[3-(4-methyl-1-piperazinyl)propyl]amino]phenyl]methyl]-5-(trifluoromethyl)-](/img/structure/B13442029.png)

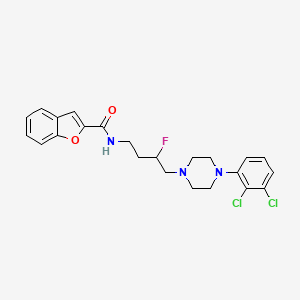
![Sodium;1-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13442042.png)
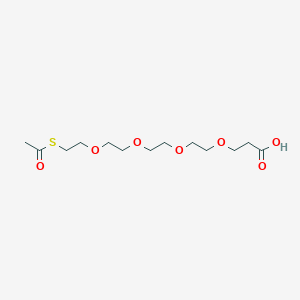
![(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid](/img/structure/B13442056.png)
![2-(2-aminoethoxy)ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13442063.png)

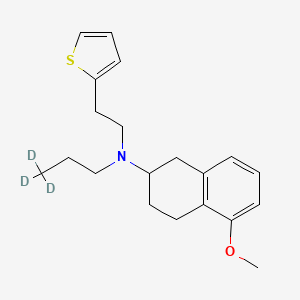
![5-(4-Hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxopentanamide](/img/structure/B13442077.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B13442079.png)


